3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromo-1,3-dimethylpyrazole with 2-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, oxidized or reduced derivatives, and cyclized heterocyclic compounds.
Scientific Research Applications
3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The bromine and pyrazole moieties play a crucial role in binding to enzymes or receptors, leading to the modulation of their activity. The compound can inhibit or activate various signaling pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
The presence of both bromine and 1,3-dimethylpyrazole moieties in 3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C13H12BrN5O2 |
---|---|
Molecular Weight |
350.17 g/mol |
IUPAC Name |
3-bromo-5-(1,3-dimethylpyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H12BrN5O2/c1-6-8(5-18(3)16-6)9-4-10(13(20)21)19-12(15-9)11(14)7(2)17-19/h4-5H,1-3H3,(H,20,21) |
InChI Key |
IRDLJBFQXGTXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=NN3C(=C2)C(=O)O)C)Br)C |
Origin of Product |
United States |
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